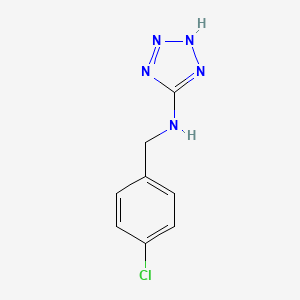

N-(4-chlorobenzyl)-1H-tetrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

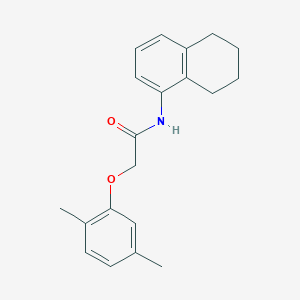

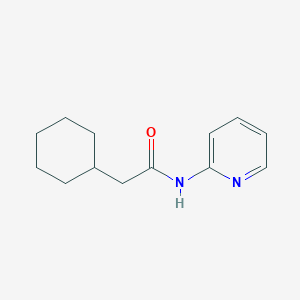

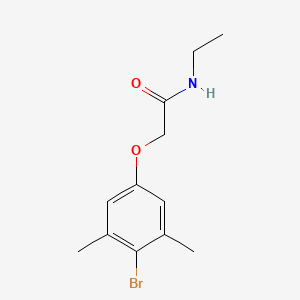

“N-(4-chlorobenzyl)-1H-tetrazol-5-amine” is a chemical compound that likely contains a tetrazole group (a type of heterocyclic aromatic compound), an amine group (a basic nitrogenous group), and a 4-chlorobenzyl group (a benzyl group with a chlorine atom on the fourth carbon). These groups are common in many organic compounds and have various properties and uses .

Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzyl)-1H-tetrazol-5-amine” would likely be determined by techniques such as X-ray diffraction, NMR, and HRMS . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorobenzyl)-1H-tetrazol-5-amine” would depend on its specific structure and properties. Similar compounds have been involved in reactions like oxidation and N-benzylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorobenzyl)-1H-tetrazol-5-amine” would be determined by its specific structure and composition. These properties could include things like melting point, boiling point, density, solubility, and reactivity .Applications De Recherche Scientifique

Agricultural Fungicides

This compound is structurally related to pyraclostrobin, a fungicide used to protect crops against a wide range of fungal diseases. The mode of action involves the inhibition of mitochondrial respiration in fungi, which is crucial for their survival . Research could explore the potential of N-(4-chlorobenzyl)-1H-tetrazol-5-amine as a fungicide, examining its efficacy and safety for use in agriculture.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a technique that can be used for the rapid detection of chemical residues in food products. Given the structural similarity to pyraclostrobin, which has been detected in lemon peel using SERS , N-(4-chlorobenzyl)-1H-tetrazol-5-amine could be studied for its interaction with SERS-active substrates, potentially leading to new applications in food safety monitoring.

Environmental Monitoring

The dissipation kinetics and safety evaluation of related compounds like pyraclostrobin have been studied in greenhouse agroecosystems . N-(4-chlorobenzyl)-1H-tetrazol-5-amine could be the subject of similar studies to understand its environmental impact, particularly in soil and water systems.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2H-tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-7-3-1-6(2-4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUBXINKLHLJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NNN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)

![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)

![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)